N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
CAS No.:
Cat. No.: VC14913734
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H15N3O2 |
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Molecular Weight | 245.28 g/mol |
IUPAC Name | N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
Standard InChI | InChI=1S/C13H15N3O2/c1-9-10-6-4-5-7-11(10)13(18)16(14-9)8-12(17)15(2)3/h4-7H,8H2,1-3H3 |
Standard InChI Key | RFJWGQMDFDQIJJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
N,N-Dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide consists of a phthalazinone ring system fused with a benzene ring, substituted at the 4-position with a methyl group. The acetamide side chain features N,N-dimethylation, which enhances its lipophilicity and bioavailability. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 245.28 g/mol | |
Exact Mass | 245.1164 u | |
LogP (Partition Coefficient) | 1.38 |
The compound’s structure was confirmed via spectroscopic methods, including -NMR and IR spectroscopy. The -NMR spectrum exhibits characteristic singlet signals for the methyl groups at δ 2.50 and δ 3.03, while the phthalazinone aromatic protons resonate between δ 7.19 and δ 8.63 .
Comparative Structural Analysis
Phthalazinone derivatives often share structural motifs that correlate with biological activity. For instance, 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide (Compound 4) demonstrates enhanced antimicrobial activity due to its hydrazide moiety . In contrast, N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide’s dimethylacetamide group may improve membrane permeability, a critical factor in its pharmacokinetic profile .
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis of N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide typically involves a multi-step process:
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N-Alkylation: Reaction of 4-methylphthalazin-1-one with ethyl chloroacetate in the presence of anhydrous potassium carbonate yields the intermediate ethyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate .
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Hydrazinolysis: Treatment with hydrazine hydrate converts the ester to the corresponding hydrazide.
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Dimethylation: Reaction with dimethylamine under acidic conditions introduces the N,N-dimethyl group, finalizing the acetamide structure .
This route emphasizes chemoselectivity, as competing O-alkylation is minimized due to the nitrogen atom’s higher nucleophilicity .
Challenges in Synthesis
Side reactions, such as the formation of azide byproducts during hydrazinolysis, require careful control of reaction conditions (e.g., temperature, pH) . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, as confirmed by HPLC .
Biological Activities and Mechanisms of Action
Antimicrobial Efficacy
N,N-Dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide exhibits broad-spectrum antimicrobial activity:
Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Source |
---|---|---|---|
Staphylococcus aureus | 0.47 | 0.94 | |
Escherichia coli | 1.88 | 3.75 | |
Candida albicans | 0.23 | 0.47 |
The compound’s mechanism involves inhibition of E. coli MurB (UDP-N-acetylenolpyruvoylglucosamine reductase), a key enzyme in peptidoglycan biosynthesis, as revealed by molecular docking studies .
Pharmacological Applications and Derivative Development
Lead Optimization Strategies
Structural modifications to enhance potency include:
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Side Chain Elongation: Replacing the methyl group with a benzyl moiety improved S. aureus MIC to 0.23 µg/mL .
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Heterocyclic Hybridization: Fusion with benzothiazole rings increased antifungal activity against Aspergillus niger (MIC = 0.06 µg/mL) .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhanced oral bioavailability by 3.2-fold in rat studies, with sustained release over 72 hours .
Computational and Structural Insights
Molecular Docking Analysis
Docking simulations using AutoDock Vina revealed strong binding affinity (−9.2 kcal/mol) to E. coli MurB (PDB: 1MBT). Key interactions include hydrogen bonds with Asp98 and hydrophobic contacts with Val261 .
Quantum Chemical Calculations
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level identified the HOMO-LUMO energy gap (4.1 eV), indicating high kinetic stability and potential for redox-mediated antibacterial activity .
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